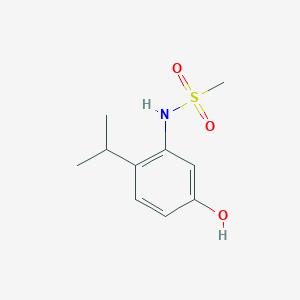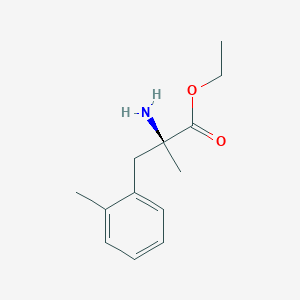
Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate is a chemical compound that belongs to the piperidine class of compounds Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound features a piperidine ring substituted with an ethyl ester group at the 2-position and a 4-methoxyphenyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the cyclization of 4-methoxyphenylacetonitrile with ethyl 2-bromoacetate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of catalysts, solvents, and reaction temperatures.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a cyclohexane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in neuroinflammatory pathways, leading to the modulation of inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-piperidinecarboxylate: This compound lacks the 4-methoxyphenyl group, resulting in different chemical and biological properties.
Ethyl 6-methylpyridine-2-carboxylate: This compound features a pyridine ring instead of a piperidine ring, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-3-19-15(17)14-6-4-5-13(16-14)11-7-9-12(18-2)10-8-11/h7-10,13-14,16H,3-6H2,1-2H3 |
Clave InChI |
JKHJXWIIPRBDIN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCC(N1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















